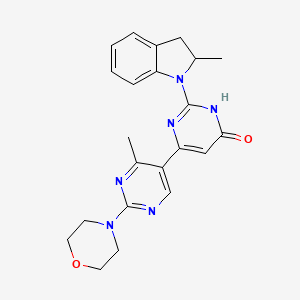![molecular formula C16H26ClNO2 B6083407 [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective agonist of the dopamine D2 receptor, which plays an important role in the regulation of neurotransmitter release in the brain. In
Mécanisme D'action
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a selective agonist of the dopamine D2 receptor. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. By selectively activating the dopamine D2 receptor, [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride are related to its selective activation of the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride can be used to study the role of this receptor in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is its selective activation of the dopamine D2 receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity. Researchers must be careful to use appropriate safety measures when working with this compound.
Orientations Futures
There are a number of future directions for research on [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride. One area of research is the development of new compounds that are more selective agonists of the dopamine D2 receptor. Another area of research is the study of the role of this receptor in various psychiatric and neurological disorders. Finally, researchers may also investigate the potential use of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride in the development of new therapies for these disorders.
Méthodes De Synthèse
The synthesis of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride involves a multi-step process. The first step is the synthesis of 4-(2-ethoxyphenoxy)but-2-en-1-ol from 2-ethoxyphenol and 4-chloro-2-butyn-1-ol. This is followed by the synthesis of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride from 4-(2-ethoxyphenoxy)but-2-en-1-ol and diethylamine hydrochloride. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride has been studied for its potential use in scientific research. One of the main areas of research has been its use as a tool to study the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride can be used to study the role of this receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17(5-2)13-9-10-14-19-16-12-8-7-11-15(16)18-6-3;/h7-12H,4-6,13-14H2,1-3H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMDOJQIJANDX-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCOC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/COC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)


![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)

![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)